molecular formula C16H13N3O5 B5571012 5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5571012
M. Wt: 327.29 g/mol
InChI Key: YOQPNFAYDVSJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound "5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole" belongs to the 1,2,4-oxadiazole family, a class of heterocyclic compounds. This family exhibits a wide range of biological activities and is of interest in materials science for high-energy molecules (Kut et al., 2023).

Synthesis Analysis

  • The synthesis of similar 1,3,4-oxadiazole compounds often involves cyclization reactions and may use reagents like phosphorous oxychloride (Rai et al., 2009).

Molecular Structure Analysis

  • For compounds in the 1,2,4-oxadiazole family, the oxadiazole ring usually forms dihedral angles with attached benzene rings, affecting molecular conformation and potentially impacting biological activity (Wang et al., 2005).

Chemical Reactions and Properties

  • 1,2,4-Oxadiazoles can participate in various chemical reactions, including forming complexes with other compounds, which can be significant in developing new functional derivatives (Kut et al., 2023).

Physical Properties Analysis

  • The physical properties of 1,2,4-oxadiazoles can include different liquid crystalline phases, influenced by factors like the presence of polar groups and the length of alkoxy chains (Abboud et al., 2017).

Chemical Properties Analysis

  • 1,2,4-Oxadiazoles show diverse chemical properties including antimicrobial activities and the ability to form stable complexes. Their chemical behavior can be influenced by substitutions on the oxadiazole ring (Kut et al., 2023).

Mechanism of Action

The mechanism of action of oxadiazoles in biological systems is highly dependent on their specific structure and the target they interact with. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with oxadiazoles depend on their specific structure. Some oxadiazoles may be harmful if swallowed, inhaled, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

Oxadiazoles continue to be a focus of research due to their wide range of biological activities. Future research may involve the synthesis of new oxadiazole derivatives and the exploration of their potential as therapeutic agents .

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-22-13-7-2-3-8-14(13)23-10-15-17-16(18-24-15)11-5-4-6-12(9-11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQPNFAYDVSJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(2-Methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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